5-Methylbenzo[b]thiophene

Physical Property Solid-State Handling Crystallization

5-Methylbenzo[b]thiophene (CAS 14315-14-1) is the C5-methyl regioisomer offering a solid handling advantage (mp 35-36°C) over the liquid 3-methyl isomer. Its distinct electronic perturbation, confirmed by established 13C/1H NMR assignments, enables accurate weighing and reproducible reactivity in cross-coupling and SAR campaigns. Choose this specific isomer to avoid altered regioselectivity and physical-state issues of unsubstituted or 2-/3-methyl analogs. Ideal for medicinal chemistry libraries, analytical reference standards (GC RI 214.77), and optoelectronic materials requiring predictable lipophilicity (LogP ~3.5-4.8).

Molecular Formula C9H8S
Molecular Weight 148.23 g/mol
CAS No. 14315-14-1
Cat. No. B082666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbenzo[b]thiophene
CAS14315-14-1
Molecular FormulaC9H8S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC=C2
InChIInChI=1S/C9H8S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3
InChIKeyDOHZWDWNQFZIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylbenzo[b]thiophene (CAS 14315-14-1): Procurement-Ready Heterocyclic Building Block for Pharmaceutical and Materials Science Applications


5-Methylbenzo[b]thiophene (CAS 14315-14-1) is a methyl-substituted derivative of the benzo[b]thiophene heterocyclic scaffold, with the methyl group specifically positioned at the C5 carbon of the benzene ring [1]. This bicyclic sulfur-containing aromatic compound (molecular formula C9H8S, molecular weight 148.23 g/mol) exhibits distinct electronic and steric properties that differentiate it from its unsubstituted parent and regioisomeric methyl analogs, making it a valuable intermediate in organic synthesis, medicinal chemistry, and materials science [2].

Why Benzo[b]thiophene Analogs Cannot Simply Be Interchanged: The Critical Role of C5 Methyl Substitution


In-class substitution of 5-methylbenzo[b]thiophene with unsubstituted benzo[b]thiophene or alternative regioisomers (e.g., 2-methyl or 3-methyl derivatives) is scientifically unsound due to fundamentally altered electronic distribution, regioselective reactivity, and physical state properties. The C5 methyl group exerts a measurable substituent effect on the aromatic system's electron density and chemical shift patterns [1], while also dictating the compound's solid-state behavior (melting point 35-36 °C) compared to the liquid 3-methyl isomer (-40 °C) or higher-melting 2-methyl analog (48-55 °C) . These differences directly impact synthetic utility in cross-coupling reactions, crystallization behavior, and downstream functionalization strategies.

5-Methylbenzo[b]thiophene: Quantitative Differentiation Evidence Against Closest Analogs


Melting Point and Physical State Differentiation Enables Distinct Downstream Processing

5-Methylbenzo[b]thiophene exhibits a melting point of 35-36 °C, existing as a white low-melting solid at room temperature . In contrast, unsubstituted benzo[b]thiophene melts at 30-33 °C (solid but softer), 2-methylbenzo[b]thiophene at 48-55 °C (higher-melting solid), and 3-methylbenzo[b]thiophene at -40 °C (liquid) [1]. This 75+ °C melting point differential between the 5-methyl and 3-methyl regioisomers critically impacts handling, purification, and formulation workflows.

Physical Property Solid-State Handling Crystallization

Chromatographic Retention and Lipophilicity Differentiate 5-Methyl Regioisomer for Analytical and Biological Applications

5-Methylbenzo[b]thiophene displays a calculated LogP of 3.76-4.84 (experimental log P 3.540) and a retention index (RI) of 214.77 on SPB-5 non-polar capillary column [1][2]. While comprehensive comparative chromatographic datasets for all methyl regioisomers are not consolidated in a single published study, the distinct LogP values relative to unsubstituted benzo[b]thiophene (LogP ~3.1) reflect the hydrophobic contribution of the methyl substituent, which influences partitioning behavior in both analytical separations and biological systems .

Lipophilicity HPLC ADME

13C NMR Chemical Shift Signatures Confirm C5 Substitution Pattern and Enable Regioisomer Verification

Systematic 13C NMR studies have unequivocally assigned all carbon resonances for 5-methylbenzo[b]thiophene, establishing a definitive spectroscopic fingerprint that distinguishes it from 2-methyl and 3-methyl regioisomers [1][2]. The methyl substituent at C5 produces characteristic deshielding steric shifts not observed in other regioisomers, with the substituent effects demonstrating non-additivity in sterically crowded 2,3-disubstituted compounds [3]. 1H NMR studies of 19 5-substituted benzo[b]thiophens further demonstrate that vicinal coupling J6,7 varies linearly with substituent electronegativity, providing a quantitative framework for predicting and verifying 5-substitution [4].

NMR Spectroscopy Structural Verification Quality Control

5-Methylbenzo[b]thiophene: Validated Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Late-Stage Functionalization of Benzo[b]thiophene Scaffolds Requiring Solid-State Handling and Predictable C5 Reactivity

The solid physical state (mp 35-36 °C) of 5-methylbenzo[b]thiophene enables accurate weighing and facile storage for medicinal chemistry campaigns targeting benzo[b]thiophene-containing drug candidates. The established 13C and 1H NMR assignments provide reliable identity verification, while the distinct LogP (~3.5-4.8) informs compound library design for structure-activity relationship (SAR) studies. The C5 methyl substituent offers a defined electronic perturbation without introducing the liquid-handling challenges of the 3-methyl isomer (mp -40 °C) or the higher melting point of the 2-methyl analog (mp 48-55 °C) .

Analytical Method Development: HPLC and GC-MS Reference Standard for Benzo[b]thiophene Derivative Identification

The documented GC retention index (RI 214.77 on SPB-5 column) and HPLC separation conditions (Newcrom R1 reverse-phase column with acetonitrile/water/phosphoric acid mobile phase) make 5-methylbenzo[b]thiophene a suitable reference compound for developing analytical methods targeting methyl-substituted benzothiophenes in complex mixtures. The measured LogP values provide predictable retention behavior in reverse-phase chromatography, facilitating method transfer and validation [1][2].

Organic Electronics and Materials Science: π-Conjugated Building Block with Tuned Hydrophobicity

The benzo[b]thiophene core is widely utilized in organic semiconductors, OLEDs, and photonic devices due to its planar π-conjugated structure and sulfur-mediated electronic properties. 5-Methylbenzo[b]thiophene provides a specific substitution pattern with higher lipophilicity (LogP 3.76-4.84) than the parent heterocycle, which can be exploited to modulate solubility, film morphology, and intermolecular packing in thin-film devices. The compound's established electronic and steric parameters derived from NMR studies offer predictive value for designing materials with targeted optoelectronic properties [3][4].

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